molecular formula C13H11FN4OS B6530473 N-(6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1020489-97-7

N-(6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6530473
CAS No.: 1020489-97-7
M. Wt: 290.32 g/mol
InChI Key: IZUBPPKDMHLJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fused heterocyclic system featuring a 2,3-dihydro-1,3-benzothiazole core substituted with a fluorine atom at position 6 and a methyl group at position 2. The pyrazole ring is linked via a carboxamide group at position 3 and carries a methyl substituent at position 1.

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4OS/c1-17-6-5-9(16-17)12(19)15-13-18(2)10-4-3-8(14)7-11(10)20-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUBPPKDMHLJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

Target Compound vs. 1-[(2,6-dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide ()
  • Target : 6-Fluoro, 3-methyl on benzothiazole.
  • Analog: 6-Methyl on benzothiazole; additional 2,6-dichlorophenoxy group on pyrazole.
  • Implications: Fluorine’s electron-withdrawing nature may enhance binding to electron-rich biological targets compared to the methyl group in the analog.
Target Compound vs. (E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ()
  • Target : Carboxamide linkage; 1-methyl pyrazole.
  • Analog : Ketone group at pyrazole position 5; phenyl substituent at pyrazole position 1.
  • Implications :
    • The carboxamide in the target may facilitate hydrogen bonding with target proteins, whereas the ketone in the analog could participate in different interactions.
    • The phenyl group in the analog might enhance π-π stacking but reduce metabolic stability compared to the methyl group in the target .

Pyrazole Modifications

Target Compound vs. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide ()
  • Target : Simple 1-methyl pyrazole.
  • Analog : Nitro and methyl substituents on pyrazole; tetrahydrobenzothiophene core.
  • The tetrahydrobenzothiophene core may confer conformational rigidity, contrasting with the planar benzothiazole in the target .

Fluorine Substitution Trends

Target Compound vs. N-(3-(5-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)-6-fluoro-2-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide ()
  • Target : Single fluorine on benzothiazole.
  • Analog : Dual fluorines on benzothiophene and pyridazine rings.
  • Implications :
    • Increased fluorination in the analog may improve metabolic stability and bioavailability but could also raise synthetic complexity.
    • The dihydropyridazine moiety introduces a redox-active component absent in the target .

Data Table: Key Structural and Hypothetical Pharmacological Comparisons

Compound Name Core Structure Key Substituents Hypothetical Bioactivity Reference
N-(6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1-methyl-1H-pyrazole-3-carboxamide Benzothiazole + Pyrazole 6-F, 3-Me (Benzothiazole); 1-Me (Pyrazole) Enzyme inhibition, anti-inflammatory This work
(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Benzothiazole + Pyrazole 1-Ph, 5-ketone (Pyrazole) Anti-inflammatory, antimicrobial
1-[(2,6-dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide Benzothiazole + Pyrazole 6-Me (Benzothiazole); 2,6-Cl-PhOCH2 Pesticidal, antimicrobial

Research Findings and Trends

  • Pyrazole Flexibility : The 1-methyl pyrazole in the target likely offers better metabolic stability than phenyl-substituted analogs, which are prone to oxidative metabolism .
  • Synthetic Accessibility : The target’s simpler substituents (methyl, fluorine) suggest easier synthesis compared to heavily halogenated or polycyclic analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.